molecular formula C21H18N2O3 B2631389 N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946353-25-9

N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2631389
CAS RN: 946353-25-9
M. Wt: 346.386
InChI Key: SICWKRQYGZAQRB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as ABT-639, is a chemical compound that belongs to the class of dihydropyridine calcium channel blockers. It is a potent and selective antagonist of the T-type calcium channel, which is involved in the regulation of neuronal excitability and neurotransmitter release. ABT-639 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on similar compounds involves the synthesis of derivatives of dihydropyridine and their chemical reactivity. For instance, Medvedeva et al. (2009) explored substituted formylpyridinones and their conversion into various chemical structures, including arylamino dihydropyridine derivatives, demonstrating the versatility of dihydropyridine compounds in synthesizing complex molecules (Medvedeva et al., 2009).

Antimicrobial and Antifungal Properties

El-Sehrawi et al. (2015) synthesized novel derivatives of oxo-pyridine-carboxamide and evaluated them as antibacterial and antifungal agents. Their study highlights the potential of dihydropyridine derivatives in developing new antimicrobial agents, indicating the relevance of such compounds in pharmaceutical research (El-Sehrawi et al., 2015).

Structural Analysis and Material Science

Polo-Cuadrado et al. (2021) conducted a detailed structural analysis of a related compound, N-(4-acetylphenyl)quinoline-3-carboxamide, including X-ray diffraction and DFT studies. Such research underscores the interest in understanding the molecular and crystal structures of these compounds for applications in material science and molecular engineering (Polo-Cuadrado et al., 2021).

Optimization of Biological Properties

Research by Ukrainets et al. (2015) on the modification of the pyridine moiety in specific molecules to enhance their analgesic properties illustrates the ongoing efforts to refine the biological activities of dihydropyridine derivatives. This work is indicative of the broader research theme focused on optimizing the therapeutic potential of such compounds (Ukrainets et al., 2015).

Fluorescence and Spectral Properties

Ershov et al. (2015) studied the fluorescence properties of cyano and oxo-dihydropyridine derivatives, highlighting the potential use of these compounds in developing fluorescent materials and probes. Their research points to the broader applicability of dihydropyridine derivatives in both scientific and industrial applications (Ershov et al., 2015).

properties

IUPAC Name

N-(4-acetylphenyl)-1-benzyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-15(24)17-9-11-18(12-10-17)22-20(25)19-8-5-13-23(21(19)26)14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICWKRQYGZAQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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